Product packaging for anisodamine(Cat. No.:)

anisodamine

Cat. No.: B1197627
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-LEOABGAYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anisodamine, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound (6S)-6-Hydroxyhyoscyamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO4 B1197627 anisodamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1

InChI Key

WTQYWNWRJNXDEG-LEOABGAYSA-N

Isomeric SMILES

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Pictograms

Irritant

Synonyms

6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine

Origin of Product

United States

Historical and Scientific Context of Anisodamine Research

Discovery and Early Pharmacological Characterization of Anisodamine (B1666042)

This compound is a tropane (B1204802) alkaloid naturally occurring in the plant Anisodus tanguticus (also known as Scopolia tangutica), a member of the Solanaceae family indigenous to China. nih.govwikipedia.orgresearchgate.net The discovery and subsequent investigation of this compound were pioneered by Chinese scientists. nih.gov Its isolation from this traditional Chinese medicinal herb was a significant event, stemming from an incident in the 1960s where the plant was mistaken for another herb, leading to adverse effects and prompting a detailed chemical investigation. rsc.org This led to the identification of this compound as an active principle. rsc.org The natural form of the compound is known as racethis compound or 654-1. frontiersin.orgresearchgate.net A synthetic racemic version, known as 654-2, was successfully produced in 1975, allowing for more widespread clinical use and research. frontiersin.orgresearchgate.netnih.gov

Early pharmacological studies quickly identified this compound as a non-specific cholinergic antagonist, similar to the well-known belladonna alkaloids atropine (B194438) and scopolamine (B1681570). nih.gov Its primary mechanism was characterized as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. researchgate.netlktlabs.com However, comparative studies revealed important distinctions. This compound was found to be less potent and less toxic than atropine. nih.govtaylorandfrancis.com Crucially, it displayed less central nervous system (CNS) toxicity than scopolamine, a difference attributed to its lower ability to cross the blood-brain barrier. nih.govnih.gov

Initial characterizations focused on its effects relevant to its anticholinergic properties, such as its ability to relieve smooth muscle spasms. researchgate.netmednexus.org Experimental studies demonstrated its capacity to antagonize the effects of organophosphorus compounds, which cause excessive cholinergic stimulation. mednexus.org These early findings established this compound as a spasmolytic agent with a potentially better profile of effects than atropine, particularly regarding its milder impact on salivary glands, pupils, and the central nervous system. mednexus.org The primary therapeutic application that emerged from this early research, beginning in China around 1965, was for the treatment of septic shock. nih.govresearchgate.net This use was predicated on the belief that its primary benefit was the improvement of blood flow in the microcirculation. nih.govnih.gov

Table 1: Early Pharmacological Profile of this compound

Property Description Comparative Notes
Drug Class Tropane Alkaloid, Anticholinergic Structurally related to atropine with an additional hydroxyl group. nih.gov
Mechanism Non-specific Muscarinic Acetylcholine Receptor (mAChR) Antagonist Similar to atropine and scopolamine. nih.gov
Potency Less potent than atropine. nih.govtaylorandfrancis.com Requires different dosing considerations compared to atropine.
Toxicity Less toxic than atropine; less CNS toxicity than scopolamine. nih.gov Considered to have a more favorable profile for certain conditions.
Primary Effect Antispasmodic, improves microcirculation. researchgate.netmednexus.org Initially used for septic shock based on vasodilation theory. nih.govnih.gov
Other Effects Weak alpha-1 adrenergic antagonist. nih.gov This may contribute to its vasodilating activity. nih.gov

Evolution of this compound Research Paradigms and Orientations

The scientific understanding and research focus on this compound have evolved significantly since its initial characterization. The research paradigm has shifted from a relatively simple "one-target, one-drug" model focused on muscarinic receptor blockade to a more complex, multi-faceted understanding of its physiological effects. This evolution reflects broader trends in pharmacology, moving toward network pharmacology and systems biology to understand how a single compound can influence multiple biological pathways. frontiersin.orgresearchgate.net

The initial research paradigm was centered on this compound's role as an anticholinergic agent for improving microcirculation, primarily in the context of septic shock. nih.govnih.gov This was the dominant view from the 1960s, where its vasodilatory effects were considered the key therapeutic mechanism. nih.gov The next major shift occurred as researchers explored its utility in organophosphate poisoning. nih.govnih.gov This research orientation positioned this compound not just as a primary treatment but as a valuable adjunct to atropine, particularly for patients who did not respond well to high doses of atropine. lktlabs.comnih.gov

Over the past few decades, the research paradigm has expanded dramatically beyond simple receptor antagonism. A significant reorientation has been the investigation of this compound's anti-inflammatory properties. taylorandfrancis.com Studies began to reveal that its benefits in conditions like septic shock were not just due to improved blood flow but also to the modulation of the inflammatory response. frontiersin.org Research has shown it can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov A key hypothesis that emerged is that by blocking muscarinic receptors, this compound may indirectly enhance the "cholinergic anti-inflammatory pathway" by making more acetylcholine available to bind to α7 nicotinic acetylcholine receptors (α7nAChR), which play a role in suppressing inflammation. nih.govresearchgate.net

Furthermore, another research orientation has focused on its antioxidant and cell-protective effects. nih.gov Experimental evidence indicates that this compound can protect against cellular damage induced by free radicals and oxidative stress. nih.govnih.gov It has been shown to alleviate mitochondrial injury and activate protective cellular pathways like the Nrf2/ARE pathway, which enhances antioxidant capacity. nih.govnih.gov This has broadened its potential applications to conditions involving ischemia-reperfusion injury and radiation-induced lung injury. nih.govnih.gov

This evolution in understanding—from a simple vasodilator and antispasmodic to a multi-functional agent with anti-inflammatory, antioxidant, and immunomodulatory effects—has been supported by numerous preclinical studies and an increasing number of randomized controlled trials, particularly in the treatment of septic shock. nih.govtandfonline.comtandfonline.com The journey of this compound research from its roots in a traditional Chinese herb to a subject of modern multi-omics and network pharmacology investigation exemplifies the modernization of traditional medicine. nih.gov

Table 2: Evolution of this compound Research Focus

Research Paradigm Primary Mechanism of Action Investigated Key Therapeutic Area of Focus Time Period
Anticholinergic / Microcirculation Muscarinic receptor antagonism, vasodilation. nih.govnih.gov Septic Shock, Circulatory Disorders. nih.govresearchgate.net 1960s - 1980s
Antidote Adjunct Muscarinic receptor antagonism. nih.gov Organophosphate Poisoning. nih.govnih.gov 1990s - 2000s
Anti-inflammatory Agent Modulation of cytokine release (TNF-α, IL-6), Cholinergic Anti-Inflammatory Pathway (α7nAChR). nih.govfrontiersin.org Sepsis, Acute Lung Injury, Acute Kidney Injury. frontiersin.orgnih.gov 2000s - Present
Antioxidant / Cytoprotective Agent Free radical scavenging, activation of Nrf2/ARE pathway, anti-apoptosis. nih.govnih.gov Ischemia-Reperfusion Injury, Radiation-Induced Injury. nih.govnih.gov 2010s - Present
Network Pharmacology / Multi-target Integrated immunometabolic reprogramming and microcirculatory optimization. nih.gov Sepsis, Critical Illness. nih.gov Late 2010s - Present

Molecular and Cellular Pharmacodynamics of Anisodamine

Receptor-Level Pharmacodynamics of Anisodamine (B1666042)

This compound's effects at the molecular level are primarily dictated by its ability to bind to and modulate the function of various cell surface receptors. Its interactions are not limited to a single receptor type, exhibiting a profile that includes both cholinergic and adrenergic systems.

Cholinergic Receptor Antagonism and Selectivity Studies

This compound functions as a non-specific cholinergic antagonist, sharing a spectrum of pharmacological effects with other drugs in this class like atropine (B194438) and scopolamine (B1681570). researchgate.netnih.gov However, studies indicate that it is less potent and less toxic than atropine. researchgate.netnih.gov

This compound is established as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. researchgate.netfrontiersin.org It blocks M-cholinergic receptors, which contributes to effects like the relaxation of smooth muscle and improved microcirculation. researchgate.net Research on isolated canine saphenous veins demonstrated that this compound competitively inhibits both acetylcholine-induced contraction and dilatation. nih.gov In this experimental model, the affinity of this compound for prejunctional M2 and postjunctional M1 receptors was found to be comparable. nih.gov However, its affinity was significantly lower than that of atropine, being approximately 1/8th for prejunctional M2-receptors and 1/25th for postjunctional M1-receptors. nih.gov This non-selective antagonism of mAChRs is a cornerstone of its mechanism, preventing the non-specific parasympathetic side effects that would otherwise occur if acetylcholine levels were increased. researchgate.netresearchgate.net

This compound's interaction with nicotinic acetylcholine receptors (nAChRs) is primarily modulatory and indirect. nih.gov By blocking muscarinic receptors, this compound causes a redirection of endogenous acetylcholine to bind with α7 nicotinic acetylcholine receptors (α7nAChR). researchgate.netnih.govresearchgate.net This indirect activation of α7nAChR is crucial for its anti-inflammatory effects. nih.govnih.govnih.gov The binding of acetylcholine to α7nAChR on macrophages and other immune cells initiates an anti-inflammatory cascade. frontiersin.orgnih.gov This "cholinergic anti-inflammatory pathway" is linked to the inhibition of pro-inflammatory cytokine production. nih.govnih.gov Studies have shown that the anti-shock effects of this compound are significantly diminished in α7nAChR-deficient mice, highlighting the critical role of this receptor in its mechanism of action. nih.govnih.gov The combination of this compound with a cholinesterase inhibitor like neostigmine can enhance this effect by increasing the availability of acetylcholine, further promoting its binding to α7nAChR. researchgate.netfrontiersin.orgnih.gov

Alpha-Adrenergic Receptor Interactions and Vasodilatory Mechanisms

In addition to its cholinergic activity, this compound acts as a relatively weak alpha-1 (α1) adrenergic antagonist. researchgate.netnih.govwikipedia.org This α1-adrenoceptor blocking property is considered a key contributor to its vasodilating activity and its beneficial effects on microcirculation. nih.govnih.gov Studies on isolated canine blood vessels showed that higher concentrations of this compound antagonized the α1-adrenergic responses to norepinephrine (B1679862) and phenylephrine in the femoral artery. nih.gov The antagonism resulted in a shift in the concentration-response curves for these agonists. nih.gov In contrast, this compound did not significantly affect the responses of the saphenous vein to an alpha-2 adrenergic agonist. nih.gov Research comparing this compound to other agents demonstrated that its potency in blocking α1-adrenoceptors was less than prazosin and atropine but greater than scopolamine. nih.gov This action may help relieve vasospasm and improve blood flow. researchgate.net

Binding Kinetics and Receptor Affinity Characterization in Experimental Systems

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. For this compound, receptor affinity has been quantified in various experimental systems, often expressed as a pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

In studies on isolated canine veins, the affinity of this compound for pre- and postjunctional muscarinic receptors was found to be comparable, with pKB values of 7.78 and 7.86, respectively. nih.gov For its action on α1-adrenergic receptors in canine femoral artery, the pA2 value for this compound against norepinephrine was determined to be 4.81 ± 0.11, and against phenylephrine, it was 4.86 ± 0.20. nih.gov It's noted, however, that the antagonism at higher concentrations produced a Schild regression with a slope less than unity, suggesting a complex interaction that may not be purely competitive under those conditions. nih.gov

Receptor TargetExperimental SystemAffinity Value (pA2 / pKB)Reference CompoundAffinity of Reference (pKB)
Prejunctional M2-MuscarinicIsolated Canine Saphenous Vein7.78Atropine8.69
Postjunctional M1-MuscarinicIsolated Canine Saphenous Vein7.86Atropine9.25
Alpha-1 Adrenergic (vs. Norepinephrine)Isolated Canine Femoral Artery4.81 ± 0.11--
Alpha-1 Adrenergic (vs. Phenylephrine)Isolated Canine Femoral Artery4.86 ± 0.20--

Intracellular Signaling Pathways and this compound Modulation

The receptor-level interactions of this compound initiate a cascade of intracellular signaling events. The modulation of these pathways is central to its cellular pharmacodynamics, particularly its recognized anti-inflammatory properties.

A primary pathway influenced by this compound is the JAK2/STAT3 signaling pathway . nih.gov This pathway is activated downstream of the α7nAChR. frontiersin.orgnih.gov By indirectly promoting the binding of acetylcholine to α7nAChR, this compound triggers the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.orgnih.gov This signaling cascade is crucial for the anti-inflammatory effects observed with this compound, as it leads to a reduction in the expression and synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.org The importance of this pathway is underscored by findings that these protective effects against inflammation are highly dependent on JAK2-STAT3 signaling. frontiersin.org

Furthermore, the cholinergic anti-inflammatory pathway, indirectly activated by this compound, is also thought to act, at least in part, through the NF-κB pathway . nih.gov NF-κB is a key transcription factor that governs the expression of numerous inflammatory genes. By activating the α7nAChR-dependent pathway, this compound can lead to the inhibition of NF-κB activation, thereby suppressing the production of inflammatory mediators. nih.gov

Recent integrative network pharmacology and multi-omics studies have suggested even broader multi-target mechanisms. These computational and experimental approaches identified ELANE (Neutrophil elastase) and CCL5 (a chemokine) as core regulators potentially modulated by this compound. nih.gov Molecular simulations suggest that this compound may directly bind to and inhibit ELANE's enzymatic activity while also interacting with CCL5, indicating a potential role in modulating chemokine signaling and processes like NETosis. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound has been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov In human umbilical vein endothelial cells (HUVECs), this compound was observed to inhibit the lipopolysaccharide (LPS)-induced expression of tissue factor (TF), a key initiator of the coagulation cascade. nih.gov This inhibition occurred in a dose-dependent manner and was also confirmed at the level of specific TF mRNA expression. nih.gov Electrophoretic mobility shift assays (EMSA) revealed that this compound completely abolished the DNA binding activity of NF-κB in nuclear extracts from HUVECs treated with LPS, suggesting that its interference with the NF-κB pathway contributes to its ability to counteract endothelial cell activation. nih.gov

Further research has suggested that the anti-shock effects of this compound may be linked to its anti-inflammatory properties, which are mediated in part through the NF-κB pathway. nih.gov The NF-κB pathway is known to regulate the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.gov Studies in pancreatic acinar cells have also demonstrated that this compound can alleviate LPS-induced injury by targeting the NLRP3 inflammasome and the NF-κB signaling pathway. nih.gov Western blot and quantitative real-time polymerase chain reaction assays in these cells showed changes in the expression of key proteins in the NF-κB pathway, including p65 and inhibitor of kappa B alpha (IκBα). nih.gov

The regulation of the NF-κB pathway by this compound may also be linked to the cholinergic anti-inflammatory pathway. nih.gov By acting as a muscarinic receptor antagonist, this compound may indirectly lead to an increased activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which can in turn modulate the NF-κB pathway and inhibit the production of pro-inflammatory cytokines. nih.gov

Table 1: Effects of this compound on the NF-κB Pathway

Cell Type Stimulus Key Finding Method
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) This compound completely abolished LPS-induced NF-κB DNA binding activity. nih.gov Electrophoretic Mobility Shift Assay (EMSA)
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) This compound dose-dependently inhibited LPS-induced upregulation of Tissue Factor (TF). nih.gov Clotting Assay, Northern Blotting
Pancreatic Acinar Cells Lipopolysaccharide (LPS) This compound pretreatment alleviated LPS-induced injury through the NF-κB signaling pathway. nih.gov Western Blot, qRT-PCR
Rodent Models of Endotoxic Shock Endotoxin The beneficial effect of this compound was antagonized by an α7nAChR antagonist, suggesting involvement of the cholinergic anti-inflammatory pathway which can modulate NF-κB. nih.gov In vivo studies

Modulation of Cellular Oxidative Stress Pathways

This compound has demonstrated the ability to modulate cellular oxidative stress pathways, thereby protecting against cellular damage induced by reactive oxygen species (ROS). researchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body's antioxidant defenses to neutralize them. mdpi.comfrontiersin.org

In a study on radiation-induced lung injury, this compound was found to activate the Nrf2/ARE pathway. nih.gov This activation led to an increase in Nrf2 phosphorylation and the upregulation of antioxidant gene expression, which in turn enhanced the cellular antioxidant capacity and inhibited cellular senescence. nih.gov The protective effects of this compound against ROS production and cellular senescence were reversed when Nrf2 was inhibited, confirming the central role of this pathway in the antioxidant activity of this compound. nih.gov

Further evidence of this compound's antioxidant properties comes from studies on septic rats, where this compound hydrobromide was shown to increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and reduce plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net Research on brain microvascular endothelial cells subjected to hypoxic injury also revealed that this compound can inhibit oxidative stress, contributing to its protective effects. ajol.info

Table 2: this compound's Modulation of Oxidative Stress Markers

Model System Key Finding Pathway/Marker
Mouse model of radiation-induced lung injury This compound activated the Nrf2/ARE pathway, enhancing antioxidant capacity. nih.gov Nrf2/ARE pathway
Septic rats This compound hydrobromide raised SOD activity and reduced plasma MDA levels. researchgate.net Superoxide Dismutase (SOD), Malondialdehyde (MDA)
Hypoxic rat brain microvascular endothelial cells This compound protected against hypoxic injury by inhibiting oxidative stress. ajol.info General Oxidative Stress

Influence on Thromboxane Synthesis and Platelet Aggregation Signaling

This compound has been shown to be a potent inhibitor of platelet aggregation and thromboxane synthesis. nih.govumn.edu Thromboxane A2 (TXA2), primarily produced by activated platelets, is a prothrombotic agent that stimulates the activation of new platelets and promotes their aggregation. wikipedia.org

In studies using human platelets, this compound demonstrated a powerful inhibitory effect on platelet aggregation. nih.gov This inhibition of platelet aggregation is linked to the suppression of thromboxane synthesis. nih.govumn.edu The biochemical mechanism for this action is suggested to be the inhibition of either cyclo-oxygenase (COX) or thromboxane synthetase, key enzymes in the pathway that converts arachidonic acid to thromboxane. nih.govumn.edu

In a study involving patients with burn shock, treatment with this compound, a thromboxane synthesis inhibitor, led to a restoration of hemodynamic and rheological disturbances. nih.gov In the control group of this study, levels of TXA2 and the TXA2/Prostacyclin (PGI2) ratio were significantly increased, while platelet counts were decreased. nih.gov The this compound-treated group showed a normalization of these parameters, suggesting that the beneficial effects of this compound in this context are mediated by its ability to inhibit thromboxane synthesis and subsequently reduce platelet aggregation and its downstream effects. nih.gov

Table 3: Impact of this compound on Thromboxane and Platelet Function

System Studied Key Finding Proposed Mechanism
Human Platelets Powerful inhibitor of platelet aggregation. nih.govumn.edu Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu
Human Platelets Inhibited thromboxane synthesis. nih.govumn.edu Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu
Burned Patients Restored hemodynamic and rheological disturbances by inhibiting TXA2 synthesis. nih.gov Inhibition of Thromboxane A2 (TXA2) synthesis. nih.gov

Effects on Lysosomal Stability and Cathepsin Activity

Research suggests that this compound may exert some of its therapeutic effects through the stabilization of lysosomes and the inhibition of cathepsin activity. researchgate.net Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including cathepsins, which are involved in protein degradation. frontiersin.org The release of these enzymes from lysosomes into the cytoplasm can trigger cellular damage and death. plos.org

While direct studies detailing the specific molecular interactions of this compound with lysosomes and cathepsins are limited, its proposed mechanism of action in conditions like shock includes the stabilization of lysosomes and inhibition of cathepsins. researchgate.net This lysosomal stabilization would prevent the release of harmful enzymes and other contents into the cell's interior, thereby mitigating cellular injury.

Cellular Membrane Interactions of this compound

Disruption of Liposome (B1194612) and Cellular Membrane Structure

This compound has been demonstrated to interact with and disrupt the structure of liposomes, which can serve as a model for its effects on cellular membranes. researchgate.net Studies using differential scanning calorimetry (DSC), electron spin resonance spectroscopy (ESR), fluorescence polarization, and freeze-fracture electron microscopy have shown that this compound increases the fluidity of dipalmitoylphosphatidylcholine (DPPC) liposomes in a dose-dependent manner. nih.gov

Furthermore, freeze-fracture electron microscopy has revealed that this compound can induce the formation of lipidic particles in cardiolipin liposomes and hexagonal HII phase tubes in dioleoylphosphatidylcholine (DOPC) liposomes under specific pH conditions. nih.gov The formation of these non-lamellar structures indicates a significant disruption of the normal bilayer organization of the liposome membrane. nih.gov

Table 4: Effects of this compound on Liposome and Membrane Properties

Membrane Model Technique Observed Effect
Dipalmitoylphosphatidylcholine (DPPC) liposomes DSC, ESR, Fluorescence Polarization, Freeze-Fracture EM Increased membrane fluidity. nih.gov
Cardiolipin liposomes Freeze-Fracture EM Induces formation of lipidic particles. nih.gov
Dioleoylphosphatidylcholine (DOPC) liposomes Freeze-Fracture EM Induces formation of hexagonal HII tubes. nih.gov

Impact on Endothelial Cell Activation and Function

This compound has been shown to counteract the activation of endothelial cells, which plays a crucial role in inflammation and thrombosis. nih.govresearchgate.net In HUVECs, this compound was found to inhibit the LPS-induced expression of plasminogen activator inhibitor-1 and tissue factor, potentially through the NF-κB pathway. nih.gov

In a rabbit model of infusion phlebitis, this compound demonstrated significant protective effects on the vascular endothelium, reducing inflammatory cell infiltration, swelling of the endothelium, and perivascular hemorrhage. nih.gov This protective effect was associated with a significant reduction in the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule 1 (ICAM-1), both of which are involved in inflammatory processes and endothelial activation. nih.gov

Studies on brain microvascular endothelial cells have also shown that this compound can protect against hypoxic injury by increasing cell viability, survival, and proliferation, while inhibiting apoptosis. ajol.info This protection is thought to be mediated, at least in part, through the modulation of the PI3K/Akt signaling pathway. ajol.info

Anti-inflammatory and Immunomodulatory Cellular Mechanisms of this compound

This compound, a naturally occurring belladonna alkaloid, demonstrates significant anti-inflammatory and immunomodulatory properties through a variety of cellular and molecular mechanisms. Its effects are primarily centered on the modulation of immune cell activity, the regulation of inflammatory signaling pathways, and the activation of the body's intrinsic anti-inflammatory reflexes. Research has elucidated its role in controlling the expression of cytokines and chemokines, influencing the function of key immune cells like granulocytes and macrophages, and activating the cholinergic anti-inflammatory pathway.

Cytokine and Chemokine Expression Modulation in Cellular Models

This compound exerts potent anti-inflammatory effects by significantly modulating the expression of cytokines and chemokines, which are critical mediators of the inflammatory response. In various cellular models, this compound has been shown to suppress the production of key pro-inflammatory cytokines.

In a model of lipopolysaccharide (LPS)-induced pancreatic acinar cell injury, pretreatment with this compound attenuated the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-18. nih.gov Similarly, in rats with septic shock, this compound hydrobromide was found to reduce plasma levels of TNF-α and IL-6. researchgate.net Further studies in septic acute kidney injury models confirmed that this compound could significantly reduce serum levels of TNF-α, IL-6, and IL-1β. frontiersin.org

The mechanism behind this cytokine suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB pathway is a critical regulator for the synthesis of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov By inactivating this pathway, this compound effectively downregulates the inflammatory cascade at a transcriptional level. nih.gov

Beyond simply suppressing pro-inflammatory cytokines, this compound can also shift the balance of the immune response. In a murine model of allergic asthma, this compound was shown to restore the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. nih.gov It achieved this by downregulating the level of the Th2-associated cytokine IL-4 while upregulating the Th1-associated cytokine interferon-gamma (IFN-γ). nih.gov In models of acute lung injury, this compound not only decreased levels of the pro-inflammatory cytokine IL-6 but also increased levels of the anti-inflammatory cytokine IL-10. doi.org

Cellular Model/ConditionCytokine/Chemokine AffectedEffect of this compoundAssociated Pathway
LPS-induced Pancreatic Acinar CellsTNF-α, IL-1β, IL-18Decreased ReleaseNF-κB Inactivation nih.gov
Septic Shock in RatsTNF-α, IL-6Decreased Plasma Levels researchgate.netNot specified
Murine Allergic AsthmaIL-4 (Th2)Downregulated nih.govTh1/Th2 Balance Restoration
Murine Allergic AsthmaIFN-γ (Th1)Upregulated nih.govTh1/Th2 Balance Restoration
LPS-induced Acute Lung InjuryIL-6Decreased Levels doi.orgMacrophage Polarization
LPS-induced Acute Lung InjuryIL-10Increased Levels doi.orgMacrophage Polarization

Impact on Granulocyte and Macrophage Activity

The immunomodulatory effects of this compound extend to its influence on the activity of key innate immune cells, particularly granulocytes (such as neutrophils) and macrophages. Early research demonstrated that the efficacy of this compound in bacteremic shock was mediated in part by its ability to inhibit granulocyte aggregation. nih.gov In more recent studies on acute lung injury, this compound was found to significantly reduce myeloperoxidase (MPO) activity, a key enzyme in neutrophils and a marker of their infiltration into tissue. doi.org

This compound has a profound impact on macrophage polarization, the process by which macrophages adopt distinct functional phenotypes. It has been shown to suppress the classically activated (M1) macrophage phenotype, which is pro-inflammatory, while promoting the alternatively activated (M2) phenotype, which is associated with anti-inflammatory responses and tissue repair. doi.org

In a study using bone marrow-derived macrophages (BMDMs), this compound inhibited LPS-induced M1 polarization, evidenced by decreased expression of M1 markers like inducible nitric oxide synthase (iNOS), IL-12, and IL-6. doi.org Conversely, it promoted M2 polarization, marked by increased levels of M2 markers such as IL-10, Arginase-1 (ARG1), and CD206. doi.org This modulation of macrophage phenotype is a critical mechanism for its ability to resolve inflammation. The underlying molecular mechanism for this effect involves the regulation of interferon regulatory factor 4 (IRF4), a key transcription factor in macrophage polarization. This compound was found to inhibit G9a-mediated methylation and subsequent suppression of IRF4 expression. doi.org

Immune Cell TypeActivity/Process AffectedEffect of this compoundKey Findings/Mechanisms
Granulocytes (Neutrophils)AggregationInhibition nih.govContributes to efficacy in bacteremic shock.
Granulocytes (Neutrophils)Tissue Infiltration (MPO activity)Reduction doi.orgObserved in acute lung injury models.
MacrophagesM1 Polarization (Pro-inflammatory)Inhibition doi.orgDecreased expression of iNOS, IL-12, IL-6.
MacrophagesM2 Polarization (Anti-inflammatory)Promotion doi.orgIncreased expression of IL-10, ARG1, CD206.
MacrophagesCytokine ProductionInhibition of pro-inflammatory cytokines nih.govfrontiersin.orgMediated via the cholinergic anti-inflammatory pathway.

Cholinergic Anti-Inflammatory Pathway Activation

A primary mechanism for the systemic anti-inflammatory effects of this compound is its ability to indirectly activate the cholinergic anti-inflammatory pathway (CAP). nih.govfrontiersin.org The CAP is a neuro-immune regulatory mechanism where acetylcholine (ACh), the principal neurotransmitter of the vagus nerve, inhibits the production of pro-inflammatory cytokines from immune cells, particularly macrophages. nih.govfrontiersin.org

This compound is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. nih.govfrontiersin.org It is proposed that by blocking mAChRs, this compound causes a "rerouting" of endogenous ACh, making more of the neurotransmitter available to bind to the α7 nicotinic acetylcholine receptor (α7nAChR). researchgate.netnih.govfrontiersin.org The α7nAChR is the key receptor that mediates the anti-inflammatory effects of the CAP. nih.govfrontiersin.org

Upon activation by ACh, the α7nAChR on macrophages initiates intracellular signaling cascades, including the regulation of the NF-κB and JAK2/STAT3 pathways, which ultimately inhibit the synthesis and release of pro-inflammatory cytokines like TNF-α. nih.govmdpi.com This proposed mechanism is supported by findings that the beneficial effects of this compound in models of endotoxic shock can be significantly counteracted by methyllycaconitine, a selective α7nAChR antagonist. nih.gov

Furthermore, the combination of this compound with neostigmine, an acetylcholinesterase inhibitor that increases the synaptic availability of ACh, has been shown to produce superior anti-inflammatory and anti-shock effects compared to either drug alone. researchgate.net This synergistic effect further validates the role of this compound in enhancing ACh signaling through the α7nAChR to activate the CAP. researchgate.net

Anisodamine Interactions with Biological Systems: Preclinical Investigations

In Vitro Pharmacological Investigations of Anisodamine (B1666042)

In vitro studies have been fundamental in characterizing the direct effects of this compound on isolated tissues and cells, providing insights into its cellular and molecular mechanisms independent of systemic physiological influences.

Isolated organ bath experiments are a classical pharmacological method used to study the effects of substances on tissue contractility. researchgate.net In this setup, a segment of tissue, such as the guinea pig ileum, is suspended in a temperature-controlled bath containing a physiological salt solution. silae.itnih.gov The tissue is attached to a force transducer to record contractions. silae.it This model is highly sensitive for evaluating anticholinergic (antimuscarinic) and antispasmodic properties. researchgate.netsilae.it

As a non-specific cholinergic antagonist, this compound is expected to inhibit smooth muscle contractions induced by cholinergic agonists like acetylcholine (B1216132). nih.gov In a typical experiment, the addition of acetylcholine to the organ bath would cause the ileal muscle to contract. The subsequent introduction of this compound would competitively block muscarinic receptors on the smooth muscle, leading to a reduction or inhibition of the acetylcholine-induced contraction. This antagonistic effect would be observed as a rightward shift in the dose-response curve of the agonist. silae.it

Table 1: Expected Effects of this compound in Isolated Ileal Muscle Studies

Agonist Expected Effect of this compound Mechanism of Action
Acetylcholine Inhibition of muscle contraction Competitive antagonism at muscarinic receptors

Functional assays using cultured cell lines have permitted a deeper investigation into the molecular pathways modulated by this compound.

Endothelial Cells: Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can inhibit the expression of tissue factor induced by lipopolysaccharide (LPS). nih.gov This effect is mediated, at least in part, by its ability to abolish the DNA binding activity of the transcription factor NF-κB. nih.gov By counteracting endothelial cell activation, this compound may play a role in preventing thrombosis in bacteremic shock. nih.gov In other models, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule 1 (ICAM-1), further alleviating inflammatory damage. nih.govmednexus.org It also protects against glycocalyx shedding in microvascular endothelial cells. researchgate.net

Pancreatic Acinar Cells: In a model of LPS-induced injury in rat pancreatic acinar cells, pretreatment with this compound attenuated apoptosis and suppressed the inflammatory response. nih.govtandfonline.com Mechanistically, this compound was found to inhibit the NLRP3 inflammasome and inactivate the NF-κB signaling pathway. nih.govtandfonline.com These findings suggest a potential therapeutic role for this compound in acute pancreatitis. nih.gov

Pulmonary Microvascular Endothelial Cells: Research has demonstrated that this compound has a protective effect on cultured bovine pulmonary endothelial cells against injury induced by oxygen-free radicals. This protection is linked to its membrane-stabilizing action. tjyybjb.ac.cn

β-cell lines: Currently, there is limited specific research available from the conducted searches detailing the direct functional effects of this compound on pancreatic β-cell lines.

Table 2: Summary of this compound's Effects in Cell Line-Based Assays

Cell Line/Type Inducing Agent Key Findings with this compound Proposed Mechanism
Human Umbilical Vein Endothelial Cells (HUVECs) Lipopolysaccharide (LPS) Dose-dependently inhibited tissue factor (TF) activity and mRNA expression. nih.gov Abolished LPS-induced NF-κB DNA binding activity. nih.gov
Rat Pancreatic Acinar Cells Lipopolysaccharide (LPS) Attenuated apoptosis, suppressed cell viability loss, and reduced the release of TNF-α, IL-1β, and IL-18. nih.govtandfonline.com Suppressed NLRP3 inflammasome and inactivated the NF-κB signaling pathway. nih.govtandfonline.com

Studies on primary cells, which are isolated directly from tissues, offer insights that are often more physiologically relevant than those from immortalized cell lines. In a hypoxic injury model using rat primary brain microvascular endothelial cells, this compound treatment significantly increased cell viability and proliferation while inhibiting apoptosis. ajol.info It also reduced the leakage of lactate (B86563) dehydrogenase (LDH) and matrix metalloproteinase-9 (MMP-9). The protective mechanism was found to be associated with the modulation of the PI3K/Akt signaling pathway. ajol.info

In Vivo Animal Model Efficacy Studies of this compound

Animal models have been crucial for evaluating the therapeutic efficacy of this compound in complex physiological and pathological states that mimic human diseases.

A primary therapeutic application proposed for this compound is in the treatment of circulatory shock, with a key mechanism being the improvement of microcirculation. nih.gov

Microcirculation Improvement: In a porcine model of cardiac arrest and resuscitation, this compound hydrobromide was shown to improve both sublingual and intestinal microcirculation. spandidos-publications.com This improvement in microcirculatory function was associated with better recovery of cardiac function. spandidos-publications.com

Hemorrhagic Shock: In a feline model of controlled hemorrhagic shock, this compound treatment resulted in a significantly higher mean arterial blood pressure (MABP) two hours after reinfusion compared to untreated animals. nih.gov The treatment also blunted the accumulation of plasma myocardial depressant factor (MDF) and reduced cathepsin D activity, suggesting a protective effect against shock-induced cellular damage. nih.gov Interestingly, this beneficial effect was not attributed to vasodilation of the splanchnic vasculature in this specific model. nih.gov

Burn Shock: this compound has been reported to restore bowel circulation in the context of burn shock, suggesting it may be a valuable adjunct to resuscitation regimens to mitigate splanchnic vasoconstriction. tandfonline.com

Table 3: Efficacy of this compound in Animal Models of Circulatory Dysfunction

Model Animal Key Findings with this compound
Cardiac Arrest/Resuscitation Pig Improved intestinal and sublingual microcirculation; faster recovery of cardiac function. spandidos-publications.com
Hemorrhagic Shock Cat Significantly higher Mean Arterial Blood Pressure (MABP) post-reinfusion; significantly lower plasma Myocardial Depressant Factor (MDF) activity. nih.gov

This compound has been extensively studied in various animal models of severe inflammatory conditions.

Septic Shock and Endotoxic Shock: The primary therapeutic use of this compound has been for septic shock. nih.gov Its beneficial effects are largely attributed to the improvement of blood flow in the microcirculation and potent anti-inflammatory actions. nih.govnih.gov In rat models of septic shock induced by LPS, this compound was shown to alleviate organ injury by suppressing proinflammatory cytokines and oxidative stress. researchgate.net

Acute Lung Injury (ALI): In a murine sepsis model induced by cecal ligation and puncture (CLP), this compound hydrobromide was found to alleviate pulmonary edema, bleeding, and inflammation, protecting against sepsis-induced ALI by suppressing pyroptosis. tandfonline.comnih.gov It down-regulated key components of the pyroptotic pathway, including NLRP3, Caspase-1, and GSDMD. tandfonline.comnih.gov Similarly, in a rat model of bleomycin-induced ALI, this compound reversed pathological changes and inhibited inflammatory responses and cell apoptosis. nih.govresearchgate.net It also attenuates LPS-induced ALI by promoting the M2 polarization of macrophages. doi.org

Acute Kidney Injury (AKI): this compound demonstrates significant protective effects in various AKI models. In a rat model of glycerol-induced rhabdomyolytic AKI, pretreatment with this compound ameliorated renal dysfunction by reducing oxidative stress, inflammation, and cell death. nih.gov It also significantly decreased the mortality rate compared to atropine (B194438). nih.gov In septic AKI models, this compound improved renal function markers (BUN and creatinine) and reduced levels of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org Furthermore, it protects against ischemia/reperfusion-induced renal injury through the activation of the ERK signaling pathway and its anti-apoptotic properties. ingentaconnect.com

Acute Pancreatitis: Animal models of acute pancreatitis can be induced by various methods, including hormone administration or bile salt infusion. nih.govfrontiersin.orgmdpi.com The in vitro findings showing this compound's protective effects on pancreatic acinar cells suggest its potential efficacy in these in vivo models by reducing inflammation and cell death. nih.govtandfonline.com

Toxic Bacillary Dysentery and Fulminant Epidemic Meningitis: Historically, clinical studies in humans reported that this compound significantly reduced the mortality rate of toxic bacillary dysentery and fulminant epidemic meningitis, highlighting its potent effects in severe systemic infections. nih.gov

Table 4: Efficacy of this compound in Animal Models of Inflammatory Conditions

Condition Model / Inducing Agent Animal Key Findings with this compound
Acute Lung Injury Sepsis (Cecal Ligation Puncture) Mouse Alleviated pulmonary edema and inflammation; suppressed pyroptosis by downregulating NLRP3 and Caspase-1. tandfonline.comnih.gov
Acute Lung Injury Bleomycin-induced Rat Reversed pathological lung changes; inhibited neutrophil infiltration and apoptosis. nih.govresearchgate.net
Acute Kidney Injury Glycerol-induced Rhabdomyolysis Rat Ameliorated renal dysfunction; decreased oxidative stress (MDA levels) and inflammation (IL-6 levels). nih.gov
Acute Kidney Injury Sepsis (LPS-induced) Rat Improved renal function markers (BUN, creatinine); reduced inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govfrontiersin.org

Table of Compounds

Compound Name
Acetylcholine
This compound
Atropine
Bleomycin
Caspase-1
Cathepsin D
Creatinine (B1669602)
GSDMD (Gasdermin D)
Histamine
ICAM-1 (Intercellular Adhesion Molecule 1)
IL-18 (Interleukin-18)
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)
Lactate dehydrogenase (LDH)
Lipopolysaccharide (LPS)
Malondialdehyde (MDA)
Matrix metalloproteinase-9 (MMP-9)
Myocardial Depressant Factor (MDF)
NF-κB (Nuclear factor kappa B)
NLRP3 (NLR Family Pyrin Domain Containing 3)
Oxygen
Prostacyclin
Scopolamine (B1681570)
TNF-α (Tumor Necrosis Factor-alpha)
Tissue Factor (TF)
Urea (B33335) (Blood Urea Nitrogen - BUN)

Neuropharmacological Animal Models (e.g., organophosphate poisoning)

This compound, a naturally occurring belladonna alkaloid, has been extensively studied in preclinical neuropharmacological models, particularly in the context of organophosphate (OP) poisoning. frontiersin.orgresearchgate.netfrontiersin.org As a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist, its pharmacological effects are similar to those of atropine and scopolamine, though it is considered less potent and less toxic. researchgate.netnih.gov

In animal models of OP poisoning, this compound demonstrates protective effects by counteracting cholinergic hyperexcitability. frontiersin.org It effectively reduces hallmark symptoms of muscarinic overstimulation such as salivation, lacrimation, and bronchoconstriction. frontiersin.org Studies in mice have shown that this compound can ameliorate the adverse effects of acetylcholinesterase inhibitors, such as rivastigmine (B141), including hypersalivation, hyperperistalsis, and muscle cramps, while supporting cognitive improvements. frontiersin.org This suggests a potential role for this compound in prophylactic treatment against nerve agent poisoning. frontiersin.org

Beyond its direct anticholinergic activity, research indicates that this compound's therapeutic benefits in OP poisoning may also stem from non-cholinergic mechanisms. frontiersin.org Preclinical evidence suggests it possesses antioxidant properties, which are relevant as oxidative stress is a component of OP-induced toxicity. frontiersin.orgresearchgate.net In animal models, it has been shown to alleviate mitochondrial oxidative injury in the myocardium. frontiersin.org Furthermore, this compound has been found to alleviate acute lung injury (ALI) induced by various causes in animal models, which is significant as pulmonary insufficiency is a major threat in OP poisoning. frontiersin.org

A comparative study in patients with OP poisoning indicated that the addition of this compound to treatment regimens could shorten the time to atropinization and reduce the length of hospital stays compared to treatment with atropine alone. frontiersin.orgnih.gov

Table 1: Effects of this compound in Preclinical Models of Organophosphate (OP) Poisoning

Animal Model Key Findings Reference
Mouse Counteracted muscarinic and neuromuscular nicotinic-mediated adverse effects of rivastigmine (e.g., hypersalivation, hyperperistalsis). frontiersin.org
General Animal Models Alleviated acute lung injury (ALI) from various causes. frontiersin.org

Experimental Models of Ischemia-Reperfusion Injury

Preclinical investigations have consistently demonstrated the protective effects of this compound in various animal models of ischemia-reperfusion (I/R) injury, affecting organs such as the heart, kidneys, and gut. nih.govnih.govacs.orgbiomat-trans.com The underlying mechanisms for this protection appear to be multifactorial, involving the inhibition of oxidative stress, inflammation, and apoptosis. nih.gov

In a rat model of myocardial I/R, this compound treatment was shown to attenuate the infarct size and decrease the serum levels of creatine (B1669601) kinase (CK) and lactate dehydrogenase (LDH), which are markers of cardiac damage. nih.gov Concurrently, it improved cardiac function by increasing left ventricular systolic pressure and other hemodynamic parameters. nih.gov The study revealed that this compound suppressed the I/R-induced increase in reactive oxygen species (ROS) generation, potentially by downregulating the protein expression of Nox4, a major source of ROS in the heart. nih.gov

Similarly, in rat models of renal I/R injury, this compound administration ameliorated kidney damage, as evidenced by improved renal histology and function. acs.orgbiomat-trans.com A key mechanism identified in these studies is the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. acs.orgbiomat-trans.com this compound was found to upregulate the phosphorylation of ERK1/2 and its downstream targets, leading to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved-caspase-3. acs.org

Studies on gut I/R in rats have also shown that local administration of this compound can augment mucosal blood flow and alleviate mucosal acidosis, thereby improving metabolism in mucosal cells. nih.gov

Table 2: Protective Effects of this compound in Ischemia-Reperfusion (I/R) Injury Models

Organ System Animal Model Key Protective Mechanisms and Findings Reference(s)
Cardiovascular Rat Myocardial I/R - Attenuated myocardial infarct size - Decreased serum CK and LDH - Improved left ventricular function - Suppressed oxidative stress (downregulated Nox4) - Inhibited myocardial cell apoptosis (downregulated caspase-3) nih.gov
Renal Rat Renal I/R - Ameliorated renal histology and improved kidney function - Activated ERK signaling pathway - Upregulated anti-apoptotic Bcl-2 - Downregulated pro-apoptotic Bax and cleaved-caspase-3 acs.orgbiomat-trans.com

| Gastrointestinal | Rat Gut I/R | - Augmented mucosal blood flow - Alleviated mucosal acidosis - Improved mucosal cell metabolism | nih.gov |

Gastrointestinal Motility Modulation in Experimental Animal Models

As a cholinergic antagonist, one of the fundamental pharmacological effects of this compound is the reduction of gastrointestinal motility. frontiersin.org This action is a direct consequence of its blockade of muscarinic receptors on the smooth muscle of the gut, which are responsible for mediating the pro-motility effects of acetylcholine. Preclinical studies on the adverse effects of acetylcholinesterase inhibitors in mice have noted that this compound counteracts hyperperistalsis, providing functional evidence of its ability to diminish gastrointestinal movement. frontiersin.org While specific animal models designed solely to quantify the dose-dependent effects of this compound on transit time or contractile force are not extensively detailed in the provided sources, its use in treating conditions like gastrointestinal colic is predicated on this motility-reducing property. nih.gov

Cardiovascular System Responses in Animal Models (e.g., cardiac conduction, arrhythmia)

This compound exhibits several notable effects on the cardiovascular system in preclinical animal models. frontiersin.orgnih.gov Its properties include the depression of cardiac conduction and the ability to protect against arrhythmias induced by various agents. nih.gov

Experiments in dogs undergoing cardiopulmonary bypass (CPB) demonstrated the hypotensive activity of this compound. researchgate.net An intravenous injection of this compound before bypass caused a transient drop in arterial blood pressure, indicating a reduction in afterload. researchgate.net During bypass, a continuous infusion of this compound led to a significant fall in perfusion pressure. researchgate.net Post-bypass, beneficial effects were observed, including enhanced cardiac output and a lack of elevation in pulmonary arterial pressure, suggesting circulatory improvement and myocardial protection. researchgate.net Furthermore, this compound is noted to be a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating activity. nih.gov

Dose-Response Characterization in Preclinical Systems

The characterization of this compound's dose-response relationship has been explored in specific preclinical contexts. For instance, in isolated canine blood vessels, the effect of higher concentrations of this compound on alpha-adrenergic responses was examined. researchgate.net In this ex vivo model, this compound at concentrations of 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M caused a marked shift in the concentration-response curves of the femoral artery to the alpha-1 adrenergic agonists norepinephrine (B1679862) and phenylephrine. researchgate.net This indicates a dose-dependent antagonism of alpha-1 adrenergic receptors. researchgate.net However, the study noted that the antagonism did not follow a simple competitive model, suggesting a more complex interaction at higher concentrations. researchgate.net In contrast, this compound did not significantly affect the responses of the saphenous vein to an alpha-2 adrenergic agonist up to a concentration of 10⁻³ M. researchgate.net

Pharmacokinetic studies in rats have also been conducted using different doses and administration routes. For intravenous administration, low (4 mg/kg), medium (8 mg/kg), and high (16 mg/kg) doses were used to study the drug's profile in the body. For intragastric administration, doses of 12.5 mg/kg, 25 mg/kg, and 50 mg/kg were utilized. These studies are crucial for understanding how varying doses affect the concentration of the drug in the plasma over time, which is fundamental to interpreting dose-response relationships in vivo.

Target Engagement and Preclinical Biomarker Research

While the concept of target engagement is a more modern paradigm in drug development, preclinical research on this compound provides insights into its molecular targets and the biomarkers modulated by its activity.

Network pharmacology and multi-omics approaches have been used to predict the targets of this compound. One such study identified 484 potential gene targets, with Elastase, Neutrophil Expressed (ELANE) and C-C Motif Chemokine Ligand 5 (CCL5) emerging as core regulators in the context of sepsis. This suggests that this compound's therapeutic effects may be mediated through engagement with these protein targets.

In various preclinical models of disease, the efficacy of this compound has been correlated with changes in specific biomarkers. These biomarkers serve as indicators of the drug's pharmacological effect on pathological processes. For example, in models of kidney and lung injury, this compound treatment has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). frontiersin.org In models of renal injury, improvements in kidney function are tracked by biomarkers like serum creatinine (CRE) and blood urea nitrogen (BUN). frontiersin.org In the context of I/R injury, a reduction in enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH) serves as a biomarker for reduced tissue damage. nih.gov

These findings, while not explicitly defined as "target engagement" studies, demonstrate a clear link between this compound administration and the modulation of specific molecular and biochemical markers in preclinical systems, providing evidence of its biological activity and mechanisms of action.

Table 3: Chemical Compounds Mentioned

Compound Name
Acetylcholine
This compound
Atropine
Bax
Bcl-2
C-C Motif Chemokine Ligand 5 (CCL5)
Caspase-3
Creatine kinase (CK)
Elastase, Neutrophil Expressed (ELANE)
Epinephrine
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Lactate dehydrogenase (LDH)
Norepinephrine
Phenylephrine
Rivastigmine
Scopolamine

Anisodamine Biotransformation and Disposition: Preclinical Perspectives

Absorption and Distribution Profiles in Animal Models

The journey of anisodamine (B1666042) within an organism begins with its absorption and subsequent distribution to various tissues. Preclinical investigations have shed light on these initial pharmacokinetic phases.

Oral Absorption Characteristics

This compound hydrobromide tablets demonstrate rapid absorption into the bloodstream under physiological conditions in rats, with a time to maximum plasma concentration (Tmax) occurring within 0.5 hours. alfa-chemistry.com The half-life (T1/2) after both oral and intravenous administration in these conditions is approximately 3 hours, indicating linear pharmacokinetic characteristics. alfa-chemistry.com

However, oral absorption characteristics of this compound can be significantly altered in diseased states. In rats with septic acute lung injury, the absorption of this compound hydrobromide tablets is slowed. alfa-chemistry.com Generally, this compound is poorly absorbed in the gastrointestinal tract, rendering oral administration less effective compared to intravenous routes. researchgate.netiiab.me The "half absorption time" for orally administered this compound in rats has been determined to be 3.5 hours.

Table 1: this compound Oral Absorption Characteristics in Rats

ConditionTmax (h)T1/2 (h)Half Absorption Time (h)Oral Absorption Efficiency
Physiological0.5~33.5Rapid
Septic Acute Lung InjurySlowedProlongedN/APoor

Tissue Distribution Studies in Animal Species

Studies on tissue distribution in rats following intravenous injection of this compound reveal a dynamic profile. Fifteen minutes post-injection, the highest concentrations of this compound are observed in the kidneys. However, kidney levels decrease rapidly, falling to approximately one-fifth of their initial value within 30 minutes. At this 30-minute interval, the highest drug concentrations shift to the pancreas, with moderate concentrations found in the lungs, heart, kidneys, spleen, and liver. Conversely, low concentrations are detected in the brain and plasma.

A comparative study with atropine (B194438) in rats showed that this compound concentrations were considerably higher in the pancreas, while atropine concentrations were higher in the kidneys, following equal intravenous doses. This compound exhibits poor penetration of the blood-brain barrier in rodents, resulting in weaker central nervous system (CNS) effects compared to atropine. wikipedia.org

Metabolic Pathways and Metabolite Characterization of this compound

The biotransformation of this compound involves a series of metabolic reactions, primarily categorized as Phase I pathways, leading to the formation of various metabolites.

Phase I Biotransformation Pathways

Phase I biotransformation reactions typically involve the introduction or unmasking of polar functional groups on a drug molecule, making it more water-soluble and amenable to excretion or further Phase II metabolism. Common Phase I reactions include oxidation, reduction, and hydrolysis. For nitrogen-containing compounds like this compound, specific oxidative reactions such as N-demethylation and N-oxidation are prevalent. Hydrolysis reactions, particularly ester hydrolysis, also play a significant role. Dehydration is another pathway identified in this compound metabolism.

Identification of Key Metabolites

Research has identified several key metabolites of this compound in various biological matrices from animal models.

Table 2: this compound Metabolites Identified in Rat Biological Samples

MetaboliteDetected InFormation Pathway (Implied/Known)
Apothis compoundRat feces, Homogenized liver incubation mixture, Rat intestinal flora incubation mixtureHydrolysis of ester bond
6β-hydroxytropineRat plasma, Rat feces, Rat intestinal flora incubation mixtureHydrolysis of ester bond
Tropic acidRat plasma, Rat feces, Rat intestinal flora incubation mixtureHydrolysis of ester bond
N-demethyl-6β-hydroxytropineRat plasma, Rat feces (as nor-6β-hydroxytropine)N-demethylation
Hydroxythis compoundRat plasma, Rat fecesHydroxylation
This compound N-oxideRat plasmaN-oxidation
Dehydrated this compoundRat plasma, Rat intestinal flora incubation mixtureDehydration
Northis compoundRat fecesN-demethylation
Aponorthis compoundRat fecesN-demethylation, dehydration

In rat plasma, the parent drug and six metabolites have been identified: N-demethyl-6β-hydroxytropine, 6β-hydroxytropine, tropic acid, dehydrated this compound, hydroxythis compound, and this compound N-oxide. In rat feces, seven metabolites were found, including 6β-hydroxytropine, nor-6β-hydroxytropine (likely N-demethyl-6β-hydroxytropine), aponorthis compound, apothis compound, northis compound, hydroxythis compound, and tropic acid. In vitro studies using homogenized liver incubation mixtures detected only apothis compound.

Role of Intestinal Flora in this compound Metabolism

The intestinal flora plays a significant role in the metabolism of this compound. Rat intestinal flora has been shown to catalyze the hydrolysis of an ester bond in this compound, leading to the formation of apothis compound, 6β-hydroxytropine, and tropic acid. This highlights the essential contribution of gut bacteria to the biotransformation of herbal drug constituents.

Excretion Routes in Preclinical Species

The elimination of this compound in preclinical species primarily occurs via renal excretion. Studies in rats have shown that following intravenous administration, this compound is rapidly eliminated from the body, with a reported half-life of approximately 40 minutes, suggesting swift excretion or metabolism, or both mednexus.org.

Distribution studies in rats indicated that 15 minutes post-intravenous injection, the highest concentrations of this compound were found in the kidneys. However, these kidney levels rapidly declined, with only about one-fifth of the initial value remaining after 30 minutes. At this 30-minute mark, the highest drug concentrations were observed in the pancreas, with moderate levels in the lungs, heart, kidneys, spleen, and liver, and lower concentrations in the brain and plasma mednexus.org.

Comparative studies in rats demonstrated that the 24-hour urinary excretion of unchanged this compound after an intravenous dose was 38.8% of the administered dose. This was notably higher than the 17.4% urinary excretion observed for atropine under similar conditions mednexus.org. In a separate comparative pharmacokinetic study involving various anticholinergics in rats, the urinary excretion rate for this compound was reported as 54.86% after intravenous administration nih.gov. For intramuscular administration in sick children and healthy subjects, the 24-hour urinary excretion ranged from 31.6% to 48.2% mednexus.org.

Stereoselective Pharmacokinetics of this compound Enantiomers

This compound exists as a racemic mixture, and its pharmacokinetic behavior can exhibit stereoselectivity, meaning the different enantiomers may be handled differently by the body. Research in preclinical models, particularly rabbits, has shed light on the disposition and pharmacokinetic profiles of this compound enantiomers.

Enantiomeric Disposition and Pharmacokinetic Profiles

Studies investigating the pharmacokinetics of this compound enantiomers in rabbit plasma following both oral and intravenous administration of racemic this compound have revealed that the disposition can be either non-stereoselective or stereoselective, varying among individual rabbits nih.govcddyyy.comcnjournals.comresearchgate.net.

For rabbits exhibiting non-stereoselective disposition, similar pharmacokinetic characteristics were observed between specific pairs of enantiomers: (6S, 2'S)- and (6R, 2'R)-anisodamine, or (6S, 2'R)- and (6R, 2'S)-anisodamine nih.govcnjournals.comresearchgate.net. In contrast, for rabbits demonstrating stereoselective disposition, (6S, 2'S)- and (6R, 2'S)-anisodamine were often found to be below the established limit of detection (LOD), while the two remaining enantiomers still presented similar pharmacokinetic profiles nih.govcnjournals.comresearchgate.net.

Detailed pharmacokinetic parameters for this compound enantiomers in rabbits have been reported. For rabbits with non-stereoselective disposition, the half-life (t1/2) was approximately 46–49 minutes after intravenous (IV) administration and 66–70 minutes after gavage. The clearance rate (Cl) was around 33 mL/(min·kg), and the apparent volume of distribution (Vd) was 1.8 L/kg cddyyy.com. In rabbits with stereoselective disposition, where two enantiomers were below LOD, the remaining two enantiomers had t1/2 values of 40–43 minutes (IV) and 98–102 minutes (gavage), a Cl of 42 mL/(min·kg), and an apparent Vd of 2.3–2.4 L/kg cddyyy.com.

The characterization of individual this compound enantiomers' pharmacokinetics was achieved using a capillary electrophoresis (CE) assay, which was the sole method available for enantiomeric separation of this compound at the time of these studies nih.govcnjournals.comresearchgate.net.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Rabbits

ParameterNon-Stereoselective Disposition (IV)Non-Stereoselective Disposition (Gavage)Stereoselective Disposition (IV)Stereoselective Disposition (Gavage)
t1/2 (min)46–49 cddyyy.com66–70 cddyyy.com40–43 cddyyy.com98–102 cddyyy.com
Clearance (Cl) (mL/(min·kg))33 cddyyy.com-42 cddyyy.com-
Apparent Vd (L/kg)1.8 cddyyy.com-2.3–2.4 cddyyy.com-

Underlying Mechanisms of Stereoselective Disposition

Despite the observed stereoselective disposition in some rabbits, the precise underlying mechanisms responsible for the stereoselective disposition of (6S, 2'S)- and (6R, 2'S)-anisodamine require further investigation nih.govcnjournals.comresearchgate.net.

Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Anisodamine

Biosynthetic Pathways and Precursors in Natural Sources

Anisodamine (B1666042) is a biogenic alkaloid primarily extracted and isolated from plants belonging to the Solanaceae family, notably Anisodus tanguticus (Maxim.) Pascher and Scopolia tangutica cddyyy.comresearchgate.netnih.gov. It is found in significant concentrations in the roots of Anisodus tanguticus cddyyy.com.

The biosynthesis of tropane (B1204802) alkaloids, including this compound, commences with the amino acids ornithine and arginine, which serve as key precursor compounds cddyyy.comresearchgate.netnih.gov. These precursors undergo enzymatic catalysis to form putrescine, which then proceeds through a series of biochemical reactions to yield this compound cddyyy.comresearchgate.netnih.gov. The tropane nucleus itself is a dicyclic structure formed by the condensation of a pyrrolidine (B122466) precursor (derived from ornithine) with three carbon atoms originating from acetate (B1210297) uomustansiriyah.edu.iq. Subsequent methylation, often via transmethylation from methionine, completes the tropine (B42219) nucleus uomustansiriyah.edu.iq.

A crucial enzyme in the later stages of this pathway is hyoscyamine (B1674123) 6β-hydroxylase (H6H). H6H catalyzes the 6β-hydroxylation of hyoscyamine, leading to the formation of this compound frontiersin.orgthieme-connect.comconicet.gov.ar. This enzyme is considered the final enzyme in the tropane alkaloid biosynthetic pathway thieme-connect.com. Furthermore, the overexpression of ornithine decarboxylase (ODC), an enzyme located early in the pathway, has been shown to increase putrescine levels, thereby enhancing the metabolic flux and significantly boosting the production of hyoscyamine and this compound frontiersin.org. This compound itself acts as a key intermediate in the broader biosynthesis of other important tropane alkaloids like hyoscyamine and scopolamine (B1681570) researchgate.net.

Design and Synthesis of this compound Derivatives and Analogues

The structural complexity of this compound, featuring a tropane ring, an ester linkage, and multiple hydroxyl groups, provides numerous sites for chemical modification. These modifications are often undertaken to explore structure-activity relationships, aiming to modulate pharmacological properties or improve specific therapeutic effects.

Tropane Ring System Modifications

The bicyclic tropane ring system is the core scaffold of this compound sc.edu. A notable natural modification related to the this compound structure is observed in anisodine (B1665107), a structurally similar compound. Instead of the 6-hydroxyl group present in this compound, anisodine features an epoxy group positioned between the C6 and C7 carbons of the tropane ring rsc.org. The asymmetric total synthesis of (-)-anisodine, starting from 6-beta-acetyltropine and employing Sharpless asymmetric dihydroxylation, demonstrates the synthetic accessibility of modifications within this region of the tropane ring researchgate.netwikipedia.orgnih.gov. The presence of the 6-hydroxyl group in this compound is a key distinguishing feature from other tropane alkaloids like atropine (B194438) and scopolamine, and this group influences its ability to cross the blood-brain barrier sc.edu.

Modifications at the Ester Linkage

This compound is an ester formed between 6β-hydroxytropine and tropic acid (3-hydroxy-2-phenylpropanoic acid) rsc.org. The ester linkage is a susceptible site for chemical manipulation. For instance, the hydrolysis of this ester bond can lead to the formation of apothis compound, 6β-hydroxytropine, and tropic acid researchgate.net.

Research has focused on modifying the tropic acid moiety (the acyl part of the ester) to synthesize novel derivatives. For example, a series of α-substituted arylacetates derivatives have been synthesized using the active unit of this compound as a template researchgate.netnih.gov. These derivatives have shown promising biological activities, such as α-glucosidase inhibitory effects and antitumor activities. Specific examples include compound 9 (a Schiff base form) and compound 22 (an ester form), which exhibited significant inhibition against α-glucosidase with IC50 values of 46.81 µM and 83.76 µM, respectively nih.gov.

Table 1: Examples of this compound Ester Linkage Modifications and Activities

Derivative TypeModification at Ester LinkageReported ActivityIC50 Value (µM) [Ref.]
α-substituted arylacetates (9)Schiff base form, modification of tropic acid moietyα-Glucosidase inhibition, Antitumor activity46.81 nih.gov
α-substituted arylacetates (22)Ester form, modification of tropic acid moietyα-Glucosidase inhibition83.76 nih.gov
AnisodineC3 acyl moiety contains an additional 2'-hydroxyl groupMuscarinic acetylcholine (B1216132) receptor antagonist, α1-adrenergic receptor antagonist wikipedia.orgN/A

N-Substitution and Quaternization of the Nitrogen Atom

The tertiary amine nitrogen within the tropane ring of this compound provides a site for N-substitution and quaternization reactions sc.edu. Quaternization, the formation of a quaternary ammonium (B1175870) salt, is a common modification for nitrogen-containing compounds and typically enhances water solubility nih.govencyclopedia.pub. While direct examples of quaternized this compound derivatives with detailed structure-activity data are not extensively detailed in the provided sources, the concept is well-established for tropane alkaloids. For instance, the synthesis of anisodine noted the potential use of its quaternary ammonium salts as anticholinergic bronchodilators bjmu.edu.cn. This compound N-oxide has also been identified as a metabolite, indicating that N-oxidation is a possible modification of the nitrogen atom researchgate.net. Furthermore, N-demethyl-6β-hydroxytropine is reported as a metabolite, suggesting that N-demethylation, another type of N-substitution, can occur researchgate.net. Tropane quaternary ammonium salts are recognized as a class of synthetic derivatives in the pharmaceutical industry psu.edu.

Acetylation of Hydroxyl Groups

This compound possesses multiple hydroxyl groups, including one at the 6-position of the tropane ring and another on the tropic acid moiety sc.edursc.org. Acetylation is a chemical reaction that involves replacing a hydrogen atom of an alcohol (hydroxyl) group with an acetyl group (CH3C=O), resulting in the formation of an ester byjus.comspectroscopyeurope.comnih.gov. Acetic anhydride (B1165640) is a commonly employed acetylating agent for this purpose byjus.comspectroscopyeurope.com. While specific detailed research findings on the acetylation of this compound's hydroxyl groups and their direct impact on its activity were not found within the provided search results, acetylation is a general and widely used method in medicinal chemistry to modify the polarity and pharmacokinetic properties of compounds containing hydroxyl functionalities nih.govmdpi.com. This modification can influence a compound's absorption, distribution, metabolism, and excretion, potentially altering its biological activity and selectivity.

Structure-Activity Relationship (SAR) Analyses of this compound Analogues

The biological activity of this compound is intrinsically linked to its unique chemical architecture. Understanding the modifications to its core tropane structure and their impact on activity is crucial for rational drug design.

Correlation of Structural Features with Anticholinergic Activity

This compound's chemical structure is defined as 6β-hydroxy-1αH,5αH-tropan-3α-ol tropate. Its tropane ring features a hydroxyl group at the C6 position of the pyrrolidine ring and a hydroxyl group at the C3 position of the piperidine (B6355638) ring, which is esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid). mpg.de

General structure-activity relationship principles for anticholinergic drugs highlight several key features:

Substituents on the α-carbon of the ester group (R1): A hydrogen atom, hydroxyl group, hydroxymethyl group, or carboxamide group can contribute to optimum activity. This compound possesses a hydroxymethyl group from its tropic acid moiety. medchemexpress.com

R2 and R3 groups: These should ideally be carbocyclic (e.g., phenyl, cyclohexyl, cyclopentyl) or heterocyclic rings for maximum antagonist activity. This compound features a phenyl group within its tropic acid side chain. medchemexpress.com

Ester group: While not strictly essential for antagonist activity, compounds containing an ester group generally exhibit maximum cholinergic activity. This compound retains this ester linkage. medchemexpress.com

Connecting bridge: The optimal chain length for the connecting bridge is typically 2-4 carbons, with a 2-carbon chain often leading to maximum anticholinergic activity. medchemexpress.com

Amino group substitution: Quaternary amino groups are known to confer antagonist properties. Tertiary amines, like the N-methyl group in this compound's tropane ring, can also exhibit anticholinergic activity upon protonation (ionization). medchemexpress.com The N-methyl group, particularly in its axial conformation, is considered a significant pharmacophore for tropane alkaloids. guidetopharmacology.org

A comparative analysis with anisodine, another tropane alkaloid, provides insight into specific structural impacts. Anisodine shares a similar core but differs from this compound by possessing an epoxy group between C6 and C7, instead of the 6-hydroxyl group, and an additional hydroxyl group at the C2' position of its acyl moiety (2-hydroxytropic acid). mpg.de These subtle structural variations are associated with distinct pharmacological profiles: anisodine exhibits stronger CNS action and a lower lethal dose (LD50) compared to atropine, scopolamine, and this compound. mpg.de This suggests that the 6-hydroxyl group in this compound, as opposed to an epoxy bridge, and the specific tropic acid moiety contribute to its comparatively milder CNS effects and reduced toxicity. wikipedia.orgfishersci.cauni.luscirp.org

Identification of Key Pharmacophores for Receptor Interactions

This compound's primary pharmacological actions stem from its ability to act as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs) and as an α1-adrenergic receptor antagonist. wikipedia.orgfishersci.cacdutcm.edu.cn The N-methyl group within the tropane alkaloid scaffold, particularly when in an axial conformation, has been identified as a crucial pharmacophore for the activity of these compounds. guidetopharmacology.org

Beyond its direct receptor antagonism, this compound also interacts with enzymes involved in its biosynthesis. Molecular modeling studies have elucidated its interaction with Hyoscyamine 6β-hydroxylase (H6H), an enzyme responsible for converting L-hyoscyamine to this compound and subsequently epoxidating this compound to scopolamine. scirp.org The phenyl ring of this compound is anchored within a specific active site cavity of the H6H enzyme. The Gly220 residue plays a critical role in forming this binding cavity. A Gly220Cys mutation, for instance, introduces steric interference, significantly impairing the interaction of both hyoscyamine and this compound with the enzyme's active site. scirp.org

Recent molecular docking studies have also explored this compound's potential interactions with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. This compound demonstrated notable binding affinity to the SARS-CoV-2 main protease (Mpro), with a docking score of -6.63 kcal/mol. This interaction is characterized by the formation of three hydrogen bonds with key amino acid residues: Gly143, Cys145, and Cys44, located at the predicted active site of Mpro. nih.gov This finding suggests a potential, albeit distinct, receptor interaction for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that establish mathematical relationships between a compound's chemical structure and its biological activity. These models enable the prediction of a compound's activity based on its physicochemical properties and structural descriptors. fishersci.cafrontiersin.org

This compound has been included in QSAR models developed for predicting crucial human pharmacokinetic parameters, such as systemic clearance (CL) and apparent volume of distribution (Vdss). These models often utilize sophisticated techniques like support vector regression (SVR) and multiple linear regression (MLR), employing descriptors such as 2048-bit fingerprints or electro-topological states derived from the compound's 2D structure. nih.gov this compound, along with other tropane alkaloids like anisodine, scopolamine, and tiotropium, has been part of the training sets for such pharmacokinetic QSAR models in preclinical studies. nih.govnih.gov

Table 1: Computational Chemistry Descriptors for this compound

DescriptorValue (this compound) wikipedia.orgValue (this compound Hydrobromide) wikipedia.org
Topological Polar Surface Area (TPSA)7070
LogP0.90171.4796
Hydrogen Bond Acceptors55
Hydrogen Bond Donors22
Rotatable Bonds44

Computational Chemistry and Molecular Modeling Studies of this compound and Its Derivatives

Computational chemistry and molecular modeling play a pivotal role in elucidating the mechanisms of action and predicting the behavior of this compound and its derivatives at a molecular level.

Molecular Docking Studies: Molecular docking simulations have been extensively employed to predict the binding modes and affinities of this compound with various biological targets. Notably, recent studies have focused on its interaction with SARS-CoV-2 proteins. This compound has been docked against the SARS-CoV-2 main protease (Mpro), demonstrating a favorable docking score of -6.63 kcal/mol. This interaction is stabilized by three hydrogen bonds formed with the Gly143, Cys145, and Cys44 amino acid residues within the Mpro active site. nih.gov Beyond Mpro, molecular docking has also investigated this compound's potential interactions with other SARS-CoV-2 targets, including the Spike receptor-binding domain (RBD), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), human angiotensin-converting enzyme 2 (ACE2) in complex with Spike RBD, and glucose-regulated protein 78 (GRP78). wikipedia.org

Molecular Dynamics (MD) Simulations: To gain a more comprehensive understanding of the dynamic interactions between this compound and its targets, molecular dynamics (MD) simulations have been performed. These simulations allow for the study of the conformational changes and stability of the ligand-protein complexes over time. An MD simulation study was conducted for this compound targeting SARS-CoV-2 Spike RBD, Mpro, PLpro, RdRp, human ACE2 with Spike RBD, and GRP78, utilizing software such as the Molecular Operating Environment (MOE). wikipedia.org

Protein Modeling: Protein modeling techniques have been instrumental in deciphering the molecular basis of this compound's biosynthesis. For instance, protein modeling based on the crystal structure of Hyoscyamine 6β-hydroxylase (H6H) from Datura metel has revealed how the Gly220 residue in the enzyme's active site forms a crucial cavity that anchors the phenyl ring of substrates like hyoscyamine and this compound. This anchoring is essential for the enzymatic hydroxylation and epoxidation reactions. The modeling further demonstrated that a Gly220Cys mutation introduces steric interference, thereby impairing the proper interaction of the substrates with the active site. scirp.org

Network Pharmacology: Network pharmacology, an integrated approach combining computational analysis with molecular docking, has been utilized to explore the multifaceted mechanisms of action of this compound, particularly in complex conditions like novel coronavirus pneumonia (COVID-19). This approach helps identify crucial protein targets and signaling pathways modulated by this compound. Studies integrating network pharmacology and molecular docking have predicted that this compound hydrobromide injection may indirectly limit the expression of ACE2 and has shown good binding affinity to various crucial targets associated with COVID-19. jkchemical.comnih.gov

Table 2: Molecular Docking Results for this compound with SARS-CoV-2 Main Protease (Mpro)

Target ProteinDocking Score (kcal/mol)Key Hydrogen Bond Residues
SARS-CoV-2 Mpro-6.63 nih.govGly143, Cys145, Cys44 nih.gov

Advanced Analytical Methodologies for Anisodamine Research

Chromatographic Techniques for Anisodamine (B1666042) and Its Metabolites

Chromatography, a cornerstone of separation science, is paramount in this compound research. It allows for the isolation of this compound and its related compounds from complex matrices such as plant extracts, pharmaceutical preparations, and biological fluids.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative determination of this compound. HPLC methods coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) offer rapid, reproducible, and accurate analysis. nih.govbioline.org.br A study focused on quantifying synthetic (±)-anisodamine utilized a reversed-phase YWG-C18H37 column with a mobile phase consisting of methanol, water, and triethylamine, detecting the analyte by UV at 254 nm. nih.gov This method proved effective for the quality control of different product batches. nih.gov

Another HPLC-DAD method was developed to establish a chemical fingerprint for Anisodus tanguticus and to quantify seven of its constituents, including this compound. bioline.org.br This approach employed a C18 column with a gradient elution system, and this compound was detected at 210 nm. bioline.org.br The method was validated for precision, stability, and repeatability, demonstrating its suitability for complex sample analysis. bioline.org.br

Table 1: Examples of HPLC Conditions for this compound Quantification

Parameter Method 1 nih.gov Method 2 bioline.org.br
Column YWG-C18H37 (4 x 250 mm) Inertsil ODS-SP C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase Methanol:Water:Triethylamine (255:45:0.01, v/v/v) Acetonitrile (A) and 10 mmol/L KH2PO4 buffer (B)
Elution Type Isocratic Gradient
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm DAD at 210 nm
Temperature Room Temperature 30 ºC

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS or LC-MSn) represents a significant advancement, offering unparalleled sensitivity and specificity for both quantifying this compound and identifying its metabolites. nih.govnih.gov This technique is essential for pharmacokinetic and metabolism studies.

A highly sensitive LC-MS/MS method using electrospray ionization (ESI) in positive ion mode was developed to analyze this compound and its metabolites in rat urine. nih.govnih.gov The full scan mass spectral analysis of the parent drug showed a protonated molecular ion [M+H]⁺ at an m/z of 306. nih.gov Fragmentation of this ion led to several characteristic product ions, which are crucial for structural elucidation. nih.gov Through this method, at least 11 metabolites were successfully identified in rat urine following oral administration of this compound. nih.govnih.gov The identification was based on comparing the retention times, changes in molecular mass, and MSn fragmentation spectra with those of the parent drug. nih.govnih.gov

For quantitative purposes, an SLE-HPLC-MS/MS method was established for the detection of this compound in blood and urine, showing good linearity in the range of 0.1–100 ng/mL for blood and 0.5–100 ng/mL for urine. xsjs-cifs.com

Table 2: Major Metabolites of this compound Identified by LC-MS/MS in Rat Urine nih.govnih.gov

Metabolite
N-demethyl-6β-hydroxytropine
6β-hydroxytropine
Tropic acid
N-demethylthis compound
Hydroxythis compound
This compound N-oxide
Hydroxythis compound N-oxide
Glucuronide conjugated N-demethylthis compound
Sulfate conjugated this compound
Glucuronide conjugated this compound
Sulfate conjugated hydroxythis compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability. nih.gov A method was developed for analyzing belladonna alkaloids, including this compound, by capillary GC and GC-MSD. nih.gov The study compared various silylation reagents and found that N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) was superior to others for derivatization. nih.gov This GC-MS method provides characteristic retention data and mass spectra for both the parent compound and its trimethylsilyl (B98337) (TMS) derivative, which is highly useful for identification purposes. nih.gov However, the high temperatures used in the GC inlet can potentially cause thermal degradation of the analyte. wikipedia.org

Electrophoretic Separation Techniques for this compound (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. It is particularly useful for analyzing charged species like alkaloids. Several CE methods have been developed for the separation and determination of this compound and other tropane (B1204802) alkaloids in plant extracts and pharmaceutical preparations. rsc.orgingentaconnect.comnih.gov

One method utilized an untreated fused silica (B1680970) capillary with a Tris-H3PO4 running buffer (pH 8.6) at 25 kV, with detection at 202 nm. ingentaconnect.com This method demonstrated good linearity for this compound in the range of 2.04-40.72 μg·mL⁻¹. ingentaconnect.com Another CE method, coupled with a more sensitive electrochemiluminescence (ECL) detector, was developed for separating this compound and anisodine (B1665107). rsc.orgresearchgate.net This technique achieved a detection limit for this compound of 4.3 × 10⁻⁸ mol L⁻¹. rsc.orgresearchgate.net Separation can be optimized by modifying the buffer system; for instance, a phosphate (B84403) buffer (pH 5.0) containing 20% tetrahydrofuran (B95107) was used to effectively separate scopolamine (B1681570), atropine (B194438), and this compound. nih.govresearchgate.net

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation and identification of this compound and its related compounds.

Mass Spectrometry (MS) , as discussed in the context of LC-MS and GC-MS, is fundamental for determining the molecular weight and fragmentation patterns of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which allows for the determination of the elemental composition of the molecule and its metabolites. nih.govijpras.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the carbon-hydrogen framework of a molecule. 2D-NMR techniques like HSQC, HMBC, and COSY are used to establish the precise connectivity of atoms, confirming the structure of this compound and helping to elucidate the structures of novel related compounds isolated from natural sources. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. science.gov While a classical tool, modern applications combining IR spectroscopy with chemometrics have been used to effectively identify this compound in tablets and distinguish them from counterfeit products or those from different manufacturers. researchgate.net

Bioanalytical Method Development and Validation for Preclinical Samples

The analysis of this compound in preclinical samples (e.g., plasma, urine, tissue) requires the development and full validation of bioanalytical methods to ensure the reliability and reproducibility of the results. researchgate.netrfppl.co.in This process is governed by strict regulatory guidelines from bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.euich.org

A bioanalytical method validation is essential to demonstrate that a particular method is reliable for quantifying an analyte in a specific biological matrix. europa.eu The validation process involves several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. europa.eu

Accuracy: The closeness of the determined value to the nominal or known true value. ich.org

Precision: The closeness of agreement among a series of measurements, typically expressed as the coefficient of variation (CV%). This includes both intra-day and inter-day precision. ich.org

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. xsjs-cifs.com For example, a validated UHPLC-ToF-MS method for this compound showed a determination coefficient (R²) of 0.9962. tandfonline.com

Limit of Detection (LOD) and Lower Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. An LC-MS/MS method reported an LOD of less than 6 ng/mL for this compound. nih.gov An SLE-HPLC-MS/MS method reported an LOQ of 0.1 ng/mL in blood. xsjs-cifs.com

Recovery: The efficiency of the analyte extraction process from the biological matrix. Mean recoveries of 76.7% were reported for an LC-MS/MS method at a concentration of 20 ng/ml. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). ich.org

These validated methods, particularly those based on LC-MS/MS, are crucial for supporting preclinical pharmacokinetic and toxicokinetic studies. researchgate.netrfppl.co.in

Stereoisomeric Analysis and Chiral Separations of this compound Enantiomers

This compound possesses two chiral centers, leading to the existence of four stereoisomers: (6S, 2'S)-anisodamine, (6R, 2'R)-anisodamine, (6S, 2'R)-anisodamine, and (6R, 2'S)-anisodamine. The synthetic version of this compound is a mixture of these four isomers. researchgate.net Given that the pharmacological and pharmacokinetic properties of these stereoisomers can differ significantly, the development of robust analytical methods for their separation and quantification is of paramount importance in pharmaceutical research. researchgate.netnih.gov Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), have been successfully employed for the chiral separation of this compound enantiomers and diastereomers. nih.govpensoft.net

High-Performance Liquid Chromatography (HPLC) has proven to be a reliable method for both the analytical and preparative separation of this compound isomers. researchgate.netnih.gov The key to successful chiral separation by HPLC lies in the use of a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers. pensoft.net For this compound, polysaccharide-based CSPs have shown excellent enantioselectivity. pensoft.net

One of the most effective CSPs for this purpose is the amylose-based CHIRALPAK AD-H. researchgate.netnih.govpensoft.net Researchers have developed and validated HPLC methods using this column for the simultaneous separation of the two pairs of this compound enantiomers. nih.gov The mobile phase composition is a critical factor that is optimized to achieve baseline separation. A common mobile phase consists of a mixture of acetonitrile, 2-propanol, and diethylamine (B46881) (DEA), with a typical ratio of 97:3:0.1 (v/v/v). researchgate.netnih.gov The optimization of mobile phase modifiers, their concentration, and the column temperature are crucial for enhancing resolution. nih.gov

In addition to using chiral stationary phases, another HPLC-based approach involves the use of chiral additives in the mobile phase with a reversed-phase column, such as an ODS C18 column. nih.gov Studies have demonstrated that additives like d-camphorsulfonic acid and L-(+)-dibutyl tartrate can effectively resolve the epimers of this compound. nih.gov In contrast, β-cyclodextrin as a mobile phase additive did not show selectivity for these epimers under the tested conditions. nih.gov

Table 1: HPLC Conditions for Chiral Separation of this compound Isomers This table is interactive. Users can sort and filter the data.

Chiral Stationary Phase Mobile Phase Application Reference
CHIRALPAK AD-H Acetonitrile-2-propanol-DEA (97:3:0.1, v/v/v) Separation of four stereoisomers from synthetic this compound. researchgate.netnih.gov
ODS C18 Mobile phase with chiral additives (d-camphorsulfonic acid or L-(+)-dibutyl tartrate) Separation of a pair of this compound epimers. nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful, efficient, and environmentally friendly technique for the chiral separation of pharmaceuticals, including this compound. pensoft.netnih.govcapes.gov.br In CE, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this compound due to their ability to form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. capes.gov.bracs.org

Several types of cyclodextrins have been investigated for the chiral separation of this compound, including native β-cyclodextrin (β-CD) and various derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), 2-O-(2-hydroxybutyl)-β-CD (HB-β-CD), and sulfated β-cyclodextrin polymers. nih.govcapes.gov.brull.essioc-journal.cn The choice and concentration of the cyclodextrin (B1172386) derivative, the pH of the background electrolyte, and the applied voltage are critical parameters that significantly influence the resolution of the enantiomers. nih.govcapes.gov.br

For instance, baseline separation of this compound enantiomers (Rs = 3.10) has been achieved using 5 mmol/L of 2-O-(2-hydroxybutyl)-β-CD in a 50 mmol/L tris-phosphate buffer at pH 2.5. nih.gov Another study reported the successful separation of all four this compound enantiomers using a combination of 20.0 mg/mL HP-β-CD and 5.0 mg/mL CM-β-CD in a 110 mmol/L Tris-H3PO4 buffer at pH 4.0. sioc-journal.cn Furthermore, a sulfated β-cyclodextrin polymer used as a chiral additive at a concentration of 5 g/L resulted in resolutions greater than 2.0 for the this compound enantiomers. ull.es These CE methods have been validated and applied to stereoselective pharmacokinetic studies of this compound in biological matrices like rabbit plasma. nih.govsioc-journal.cn

Table 2: Capillary Electrophoresis Conditions for Chiral Separation of this compound Enantiomers This table is interactive. Users can sort and filter the data.

Chiral Selector(s) Background Electrolyte (BGE) Achieved Resolution (Rs) Reference
2-O-(2-hydroxybutyl)-β-CD (5 mmol/L) 50 mmol/L tris-phosphate buffer (pH 2.5) 3.10 nih.gov
Sulfated β-cyclodextrin polymer (5 g/L) Not specified > 2.0 ull.es
Carboxymethylated-γ-cyclodextrin (25 mM) 75 mM phosphate buffer (pH 2.5) Good resolution nih.gov
HP-β-CD (20.0 mg/mL) and CM-β-CD (5.0 mg/mL) 110 mmol/L Tris-H3PO4 buffer (pH 4.0) Baseline separation sioc-journal.cn
β-cyclodextrin Not specified Partial separation researchgate.net

Future Research Directions and Therapeutic Hypothesis Formulation for Anisodamine

Exploration of Anisodamine (B1666042) in Novel Preclinical Disease Models

Future research will likely focus on evaluating this compound in a wider range of preclinical disease models to uncover new therapeutic applications. While its use in septic shock is established, its pharmacological properties suggest potential benefits in other conditions characterized by inflammation and microcirculatory disturbances. nih.govnih.gov Preclinical studies could explore its efficacy in models of:

Acute Kidney Injury (AKI): Studies have already shown that this compound can improve LPS-induced septic AKI in rats by reducing levels of inflammatory markers such as TNF-α, IL-6, and IL-1β. frontiersin.orgresearchgate.net Further research could investigate its effects in other models of AKI, such as ischemia-reperfusion injury.

Neurodegenerative Diseases: Given its anticholinergic properties and potential to cross the blood-brain barrier (though to a lesser extent than atropine), this compound could be investigated in models of neurodegenerative diseases where neuroinflammation plays a role. wikipedia.orgcddyyy.com

Cardiovascular Diseases: this compound's effects on microcirculation and its ability to protect against arrhythmias suggest its potential in various cardiovascular disease models. nih.govcddyyy.com

Table 1: Potential Preclinical Disease Models for this compound Investigation

Disease Model Category Specific Model Examples Rationale for Investigation
Acute Kidney Injury Ischemia-Reperfusion Induced AKI To assess the protective effects of this compound on renal tissue beyond sepsis-related injury.
Neurodegenerative Diseases Lipopolysaccharide (LPS)-induced Neuroinflammation To evaluate the anti-inflammatory and neuroprotective potential of this compound in the central nervous system.
Cardiovascular Diseases Myocardial Ischemia-Reperfusion Injury To explore the cardioprotective effects of this compound, focusing on its impact on microvascular function and arrhythmia prevention. nih.gov

Investigation of Combination Therapies with this compound in Preclinical Settings

The investigation of combination therapies involving this compound is a promising area of research that could lead to enhanced therapeutic efficacy and potentially lower doses of individual drugs, thereby reducing side effects. nih.govmdpi.com Preclinical studies should focus on synergistic interactions between this compound and other therapeutic agents.

Potential combination strategies include:

This compound with Antibiotics: In the context of sepsis, combining this compound with standard antibiotic therapy could be investigated for synergistic effects in preclinical models. masseycancercenter.org This approach could potentially improve outcomes by addressing both the infection and the host's inflammatory response.

This compound with Anti-inflammatory Agents: Combining this compound with other anti-inflammatory drugs could be explored in various inflammatory disease models. This could allow for a multi-pronged attack on inflammatory pathways.

This compound with other Vasoactive Agents: In the context of shock, the combination of this compound with other vasoactive drugs could be studied to optimize hemodynamic support and microcirculatory perfusion.

Table 2: Potential Combination Therapies with this compound for Preclinical Investigation

Combination Disease Context Rationale for Combination
This compound + Antibiotics Sepsis To simultaneously target the pathogen and the host's inflammatory response, potentially leading to improved survival and organ function.
This compound + Corticosteroids Acute Respiratory Distress Syndrome (ARDS) To leverage the anti-inflammatory effects of both agents to reduce lung injury.
This compound + Vasopressors Septic Shock To potentially improve microcirculatory blood flow while maintaining systemic blood pressure.

Advanced Drug Delivery Systems for this compound (e.g., Nanotechnology Applications)

The development of advanced drug delivery systems for this compound could significantly enhance its therapeutic potential by improving its pharmacokinetic profile, enabling targeted delivery, and allowing for controlled release. astrazeneca.comabbott.com Nanotechnology offers several promising platforms for this purpose.

Liposomes: These are lipid-based vesicles that can encapsulate drugs like this compound, potentially altering their distribution in the body and reducing toxicity. genesispub.org this compound has been shown to interact with and disrupt liposome (B1194612) structure, which could be leveraged for controlled release. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, providing sustained release and potentially targeting specific tissues. abbott.com

Targeted Drug Delivery: By attaching specific ligands to the surface of nanocarriers, it may be possible to direct this compound to specific sites of inflammation or injury, thereby increasing its local concentration and efficacy while minimizing systemic side effects. abbott.com

Repurposing Potential of this compound Based on Emerging Preclinical Data

Drug repurposing, the process of identifying new uses for existing drugs, offers a time- and cost-effective approach to drug development. nih.govnih.gov this compound has several properties that make it a candidate for repurposing.

Organophosphate Poisoning: Preliminary studies have suggested that this compound could be a valuable treatment for organophosphate poisoning, a condition for which new and improved therapies are needed. nih.gov

COVID-19: Research has indicated that this compound may prevent infection by the SARS-CoV-2 virus and could be a potential therapeutic target. cddyyy.com

Other Inflammatory Conditions: Given its anti-inflammatory effects, this compound could be repurposed for a variety of other inflammatory conditions beyond sepsis. frontiersin.org

Application of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, can provide a more comprehensive understanding of the molecular mechanisms of action of this compound. frontiersin.orgmdpi.com These technologies allow for the large-scale study of proteins and metabolites, respectively, and can reveal novel drug targets and biomarkers of drug response.

Proteomics: Can be used to identify proteins that are differentially expressed in response to this compound treatment, providing insights into its mechanism of action.

Metabolomics: Can be used to identify changes in metabolic pathways in response to this compound, which could reveal novel therapeutic effects.

Integrative Multi-Omics: A recent study integrated network pharmacology, machine learning, immunological profiling, molecular simulations, and single-cell transcriptomics to elucidate the multi-target actions of this compound hydrobromide in sepsis. nih.govnih.gov This approach identified ELANE and CCL5 as core regulators targeted by this compound. nih.govnih.gov

Integration of Computational and Artificial Intelligence Approaches in this compound Drug Discovery

Computational and artificial intelligence (AI) approaches are revolutionizing drug discovery and development. researchgate.nettaylorandfrancis.com These technologies can be applied to this compound research in several ways:

Molecular Docking and Simulation: These techniques can be used to predict how this compound interacts with its molecular targets, providing insights into its mechanism of action at the atomic level. nih.govnih.gov Molecular dynamics simulations can also be used to assess the stability of the drug-protein complex. nih.gov

Machine Learning: Machine learning algorithms can be used to analyze large datasets, such as those generated by omics studies, to identify patterns and predict drug efficacy. nih.govnih.gov

Drug Repurposing: AI can be used to screen large databases of existing drugs to identify new potential uses for this compound. nih.govfrontiersin.org

Q & A

Q. What are the primary molecular targets and mechanisms of action of anisodamine in inflammatory and oxidative stress models?

this compound acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist and α1-adrenergic receptor inhibitor, with additional antioxidant and anti-inflammatory properties. Mechanistically, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances anti-inflammatory mediators (e.g., IL-10) by modulating pathways like NF-κB and NLRP3 inflammasome activation. For example, in LPS-induced acute lung injury (ALI), this compound inhibits G9a-mediated histone methylation, promoting IRF4-dependent M2 macrophage polarization . Its antioxidant activity involves scavenging free radicals and protecting mitochondrial integrity, as observed in myocardial ischemia-reperfusion (I/R) models .

Q. How does this compound influence cellular viability and apoptosis under hypoxic or ischemic conditions?

In hypoxic brain microvascular endothelial cells, this compound enhances cell viability and reduces apoptosis by activating the PI3K/Akt pathway, which suppresses caspase-3 activity and stabilizes mitochondrial membrane potential (MMP). Experimental protocols typically involve oxygen-glucose deprivation (OGD) models, with viability assessed via CCK-8 assays and apoptosis via TUNEL staining. Dose-dependent effects are observed at 10–100 μM . Similar mechanisms are reported in myocardial I/R, where this compound improves cardiac function (LVSP, ±dp/dt) and reduces infarct size by 30–40% via PI3K-AKT/NF-κB crosstalk .

Q. What are the validated analytical methods for quantifying this compound and its impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. A validated method uses a C18 column, mobile phase of methanol-phosphate buffer (pH 3.0, 35:65), and detection at 210 nm. Limits of detection (LOD) and quantification (LOQ) for this compound hydrobromide are 0.2 ng and 0.7 ng, respectively. Related substances (e.g., tropic acid) require gradient elution and stringent sensitivity checks per ICH guidelines .

Advanced Research Questions

Q. How does this compound modulate macrophage polarization, and what experimental models validate its dual role in M1/M2 regulation?

this compound shifts macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes by epigenetic modulation. In LPS-treated bone marrow-derived macrophages (BMDMs), it suppresses G9a (a histone methyltransferase), reducing H3K9me2 marks at the IRF4 promoter. This upregulates IRF4, a transcription factor critical for M2 polarization. Key experiments include:

  • Transfection with G9a overexpression plasmids or IRF4 shRNA to reverse this compound’s effects.
  • Flow cytometry for M1/M2 markers (e.g., F4/80+CD206+ vs. F4/80+iNOS+).
  • Chromatin immunoprecipitation (ChIP) to confirm G9a-H3K9me2-IRF4 interactions .

Q. What contradictions exist in the reported efficacy of this compound for organophosphate (OP) poisoning, and how can experimental design address them?

While this compound is clinically used alongside atropine for OP poisoning, its efficacy in improving respiratory function (e.g., reduced bronchial secretions) lacks robust dose-response validation. Contradictions arise from studies using varying doses (0.3–3 mg/kg) and inconsistent endpoints (e.g., cholinesterase reactivation vs. symptom relief). Methodological improvements include:

  • Standardized OP models (e.g., dichlorvos exposure in rodents).
  • Comparative pharmacokinetic/pharmacodynamic (PK/PD) studies with atropine.
  • Multi-omics analysis to identify off-target effects (e.g., α7-nAChR activation) .

Q. How does this compound protect against radiation-induced tissue damage, and what are the limitations of current preclinical models?

In cochlear radiation injury (60 Gy), this compound preserves hair cell morphology and auditory thresholds by reducing oxidative stress (e.g., LDH and MMP-9 suppression). However, limitations include:

  • Species-specific responses: Guinea pigs show better protection than rodents.
  • Lack of long-term follow-up (>6 months) for delayed radiation effects.
  • Omission of combination therapies (e.g., with amifostine) to assess synergy .

Q. What molecular docking and in vitro evidence supports this compound’s inhibition of SARS-CoV-2 main protease (Mpro)?

Computational studies (AutoDock Vina) reveal this compound binds to Mpro’s catalytic dyad (Cys145-His41) with a ΔG of −7.2 kcal/mol, comparable to GC376 (a known inhibitor). In vitro validation uses Vero E6 cells infected with SARS-CoV-2 (MOI = 0.1), showing EC50 = 12.3 μM and CC50 > 100 μM. Critiques include the need for pseudovirus assays and protease inhibition kinetics (e.g., SPR) .

Methodological Recommendations

  • Dosage Optimization : Use pharmacokinetic models (e.g., non-compartmental analysis) to determine tissue-specific half-lives (T1/2 = 2–3 h in humans) .
  • Statistical Rigor : For animal studies, employ blinded randomization and power analysis (n ≥ 10/group). Use ANOVA with post hoc tests (e.g., Student-Newman-Keuls) .
  • Contradiction Resolution : Reconcile conflicting data (e.g., OP poisoning efficacy) via meta-regression of published EC50/IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.